molecular formula C8H15NO B6203066 (3-cyclopropylpyrrolidin-3-yl)methanol CAS No. 1565100-62-0

(3-cyclopropylpyrrolidin-3-yl)methanol

Cat. No.: B6203066
CAS No.: 1565100-62-0
M. Wt: 141.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Cyclopropylpyrrolidin-3-yl)methanol is a pyrrolidine-derived compound featuring a hydroxymethyl (-CH2OH) and a cyclopropyl substituent at the 3-position of the pyrrolidine ring.

Properties

CAS No.

1565100-62-0

Molecular Formula

C8H15NO

Molecular Weight

141.2

Purity

95

Origin of Product

United States

Preparation Methods

Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysts, such as rhodium or copper, facilitate the addition of carbene species to alkenes within pyrrolidine precursors. For example, a pyrrolidine derivative containing a terminal alkene can undergo cyclopropanation using diazo compounds (e.g., ethyl diazoacetate) in the presence of a Rh₂(OAc)₄ catalyst. This method typically proceeds under mild conditions (25–50°C, inert atmosphere) and yields cyclopropane-fused pyrrolidines with moderate to high stereoselectivity.

Reaction Scheme

Pyrrolidine-alkene+CH2N2Rh2(OAc)4This compound precursor\text{Pyrrolidine-alkene} + \text{CH}2\text{N}2 \xrightarrow{\text{Rh}2(\text{OAc})4} \text{this compound precursor}

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction employs a zinc-copper couple and diiodomethane to generate iodomethylzinc intermediates, which react with alkenes to form cyclopropanes. Applied to a pyrrolidine scaffold with an exocyclic double bond, this method produces cyclopropylpyrrolidines in yields ranging from 60% to 85%.

Hydroxymethyl Group Introduction

The hydroxymethyl (-CH₂OH) group is introduced via oxidation or reduction of appropriate intermediates.

Reduction of Ketone Precursors

A ketone-containing pyrrolidine intermediate, such as 3-cyclopropylpyrrolidin-3-one, can be reduced to the corresponding alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is preferred for its selectivity and milder conditions (0°C to room temperature, ethanol solvent), achieving yields of 70–90%.

Reaction Conditions

3-Cyclopropylpyrrolidin-3-oneNaBH4/EtOH(3-Cyclopropylpyrrolidin-3-yl)methanol3\text{-Cyclopropylpyrrolidin-3-one} \xrightarrow{\text{NaBH}_4/\text{EtOH}} (3\text{-Cyclopropylpyrrolidin-3-yl)methanol}

Hydroboration-Oxidation of Alkenes

For pyrrolidine derivatives with a terminal alkene, hydroboration-oxidation (e.g., using BH₃·THF followed by H₂O₂/NaOH) introduces a hydroxymethyl group with anti-Markovnikov selectivity. This method is less commonly applied to rigid cyclopropane-containing systems due to steric constraints.

Ring-Closing Metathesis (RCM)

RCM offers a modular approach to construct the pyrrolidine ring while incorporating the cyclopropyl group. A diene precursor containing a cyclopropane fragment undergoes metathesis using Grubbs catalyst (e.g., G2) to form the pyrrolidine core. Subsequent oxidation or functionalization introduces the hydroxymethyl group.

Example Pathway

  • Synthesis of a cyclopropane-containing diene.

  • RCM with Grubbs catalyst to form pyrrolidine.

  • Oxidation of a methyl group to hydroxymethyl via KMnO₄ or OsO₄.

Functional Group Interconversion

Epoxide Ring Opening

Epoxide intermediates derived from cyclopropane-containing pyrrolidines can undergo nucleophilic attack by water or alcohols to yield hydroxymethyl derivatives. For instance, treatment of 3-cyclopropylpyrrolidine-3,4-epoxide with aqueous acid generates the diol, which is selectively oxidized to the primary alcohol.

Aminomethyl to Hydroxymethyl Conversion

Aminomethyl groups can be converted to hydroxymethyl via diazotization and hydrolysis. This method is less efficient due to competing side reactions but remains viable for specific substrates.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYield (%)AdvantagesLimitations
Simmons-SmithPyrrolidine-alkeneZn-Cu, CH₂I₂60–85High stereoselectivityRequires alkene functionality
Ketone Reduction3-Cyclopropylpyrrolidin-3-oneNaBH₄/EtOH70–90Mild conditions, high yieldRequires ketone precursor
RCMCyclopropane-dieneGrubbs G2 catalyst50–75Modular ring formationHigh catalyst cost
Epoxide Ring OpeningPyrrolidine-epoxideH₂O, H⁺40–60Versatile functionalizationLow regioselectivity

Challenges and Optimization Strategies

Steric Hindrance

The cyclopropyl group introduces significant steric hindrance, complicating reactions at the 3-position. Employing bulky ligands in metal-catalyzed reactions or low-temperature conditions mitigates this issue.

Regioselectivity

Controlling the position of cyclopropanation and hydroxymethylation requires careful selection of protecting groups. For example, temporary protection of the pyrrolidine nitrogen with Boc or Fmoc enhances regioselectivity during cyclopropanation.

Scalability

Industrial-scale synthesis prioritizes cost-effective catalysts (e.g., Fe-based systems) and solvent-free conditions. Continuous flow reactors improve yield and reproducibility for cyclopropanation steps.

Chemical Reactions Analysis

Types of Reactions

(3-cyclopropylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cyclopropyl-substituted pyrrolidines, aldehydes, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3-cyclopropylpyrrolidin-3-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-cyclopropylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and hydroxymethyl group contribute to its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural modifications and the target molecules involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolidin-3-ylmethanol

Structural Differences : Lacks the cyclopropyl group present in the target compound.
Physical Properties :

  • Molecular Formula: C5H11NO
  • Molecular Weight: 101.15 g/mol
    Chemical Reactivity : The hydroxymethyl group enables hydrogen bonding and derivatization (e.g., esterification or oxidation).
    Applications : Used as a chiral building block in asymmetric synthesis and pharmaceutical intermediates.

2-(Methylamino)pyridine-3-methanol

Structural Differences : Features a pyridine ring (aromatic, six-membered) instead of pyrrolidine (saturated, five-membered).
Physical Properties :

  • Molecular Formula: C8H10N2O
  • Molecular Weight: 150.18 g/mol Chemical Reactivity: The pyridine ring confers aromatic electron-withdrawing effects, influencing reactivity at the hydroxymethyl and methylamino groups. Applications: Employed as a pharmaceutical intermediate, particularly in heterocyclic drug synthesis.

Other Pyrrolidine Derivatives

  • Substituent Effects : Alkyl or aryl groups at the 3-position modulate lipophilicity and steric bulk. For example, cyclopropyl substitution may enhance membrane permeability compared to smaller groups like methyl.
  • Bioactivity: Cyclopropane-containing compounds are known for improved metabolic resistance due to ring strain and reduced cytochrome P450-mediated oxidation.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
(3-Cyclopropylpyrrolidin-3-yl)methanol* C8H15NO ~142.2 (estimated) Cyclopropyl, hydroxymethyl Drug development (inferred)
Pyrrolidin-3-ylmethanol C5H11NO 101.15 Hydroxymethyl Asymmetric synthesis
2-(Methylamino)pyridine-3-methanol C8H10N2O 150.18 Pyridine, methylamino Pharmaceutical intermediate

*Estimated based on structural analogs.

Research Findings and Implications

Steric and Lipophilic Effects: The cyclopropyl group in this compound likely reduces aqueous solubility compared to pyrrolidin-3-ylmethanol but may improve blood-brain barrier penetration or target binding in hydrophobic pockets .

Metabolic Stability : Cyclopropane’s ring strain resists oxidative metabolism, a feature leveraged in protease inhibitors and CNS-targeting drugs.

Heterocycle Comparison : Pyrrolidine’s flexibility contrasts with pyridine’s rigidity, suggesting divergent applications—pyrrolidines in peptidomimetics and pyridines in kinase inhibitors .

Q & A

Q. What are the standard synthetic routes for (3-cyclopropylpyrrolidin-3-yl)methanol?

The synthesis typically involves reducing a precursor such as 3-cyclopropylpyrrolidin-3-yl ketone or a halogenated derivative. A common method employs sodium borohydride (NaBH₄) in methanol or ethanol under mild conditions (room temperature, 12–24 hours). Alternative routes may use catalytic hydrogenation with palladium or nickel catalysts. Key intermediates are characterized via NMR and mass spectrometry to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclopropyl and pyrrolidine ring structures, with characteristic shifts for the hydroxyl group (~1.5–2.5 ppm for cyclopropyl protons; 3.5–4.5 ppm for methanol protons) .
  • IR Spectroscopy : Detects O-H stretching (~3200–3600 cm⁻¹) and C-N/C-O bonds (~1100–1250 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₉H₁₅NO for the base structure) .

Q. What are the documented biological activities of this compound?

Preliminary studies suggest potential as a kinase inhibitor or neuromodulator due to its structural similarity to pyrrolidine-based bioactive molecules. In vitro assays have shown moderate activity against inflammatory markers (e.g., COX-2 inhibition at IC₅₀ ~50 µM) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

  • Chiral Resolution : Use chiral auxiliaries or catalysts (e.g., (R)- or (S)-BINOL) during key steps like cyclopropanation or reduction .
  • Chromatographic Separation : Employ chiral HPLC columns (e.g., Chiralpak® AD-H) to isolate enantiomers. Monitor optical rotation ([α]D) to confirm purity .
  • Asymmetric Catalysis : Diethylzinc-mediated reactions with chiral ligands (e.g., cinnamyl alcohol derivatives) can enhance stereoselectivity .

Q. How should researchers address contradictions in reported biological activity data?

  • Dose-Response Analysis : Test the compound across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Assay Validation : Replicate studies using orthogonal methods (e.g., fluorescence-based vs. radiometric assays) to rule out platform-specific artifacts .
  • Metabolic Stability Testing : Evaluate if metabolites contribute to observed discrepancies using liver microsome assays .

Q. What strategies improve solubility for in vivo studies?

  • Prodrug Design : Introduce phosphate or acetate groups at the hydroxyl position to enhance aqueous solubility .
  • Co-Solvent Systems : Use DMSO:PBS (≤10% v/v) or cyclodextrin complexes for in vivo administration .
  • Structural Analogues : Fluorination of the cyclopropyl group (e.g., 3-(fluorocyclopropyl) derivatives) can improve lipophilicity and bioavailability .

Q. What computational methods predict target interactions for this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., JAK3 or PI3Kγ) .
  • Molecular Dynamics (MD) : Simulate interactions over 100+ ns to assess binding stability under physiological conditions (e.g., CHARMM force fields) .
  • QSAR Modeling : Train models on pyrrolidine derivatives to predict ADMET properties .

Q. How can synthesis be scaled without compromising yield?

  • Flow Chemistry : Continuous flow reactors reduce side reactions during exothermic steps (e.g., cyclopropanation) .
  • Catalyst Optimization : Screen heterogeneous catalysts (e.g., Pd/C or Ni/Al₂O₃) for higher turnover numbers (TON > 1,000) .
  • Process Analytics : Implement in-line FTIR or PAT tools to monitor intermediate formation in real time .

Data Contradiction and Experimental Design

Q. How to design SAR studies for derivatives of this compound?

  • Core Modifications : Synthesize analogues with variations in the cyclopropyl (e.g., substituents at C3) or pyrrolidine (e.g., N-methylation) groups .
  • Bioisosteric Replacement : Replace the hydroxyl group with a boronic acid or sulfonamide to assess impact on target binding .
  • High-Throughput Screening (HTS) : Test 100+ derivatives against a panel of 50+ kinases to identify selectivity trends .

Q. What experimental controls are critical for stability studies?

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., cyclopropyl ring opening) .
  • Stability-Indicating Assays : Use HPLC with dual detection (UV and ELSD) to distinguish parent compound from degradants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.